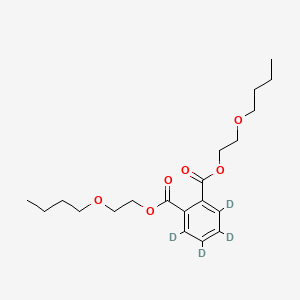

Bis(2-butoxyethyl) Phthalate-d4

説明

Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled derivative of Bis(2-butoxyethyl) Phthalate. This compound is primarily used as a plasticizer in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of phthalates in different environments .

作用機序

Target of Action

Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled version of Bis(2-butoxyethyl) Phthalate It’s known that phthalates, in general, are major sources of endocrine disruptor chemicals (edcs) .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

It’s known that phthalates can perturb fatty acid metabolism .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

It’s known that phthalates can induce cell proliferation, decrease apoptosis, produce reactive oxygen species, and cause oxidative stress .

生化学分析

Cellular Effects

Research on the cellular effects of Bis(2-butoxyethyl) Phthalate-d4 is limited. A study on a similar compound, Bis(2-butoxyethyl) phthalate, showed that it could delay puberty onset by increasing oxidative stress and apoptosis in Leydig cells in rats . This suggests that this compound might have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butoxyethyl) Phthalate-d4 involves the esterification of phthalic anhydride with deuterated 2-butoxyethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled 2-butoxyethanol is a key raw material, and its availability and cost can significantly impact the overall production process .

化学反応の分析

Types of Reactions

Bis(2-butoxyethyl) Phthalate-d4 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and deuterated 2-butoxyethanol.

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phthalic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, especially under basic conditions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Nucleophiles such as hydroxide ions under basic conditions

Major Products

Hydrolysis: Phthalic acid and deuterated 2-butoxyethanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used

科学的研究の応用

Bis(2-butoxyethyl) Phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Environmental Studies: Tracking and quantifying phthalate contamination in water, soil, and air.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of phthalates in biological systems.

Material Science: Investigating the effects of plasticizers on the properties of polymers and other materials.

Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques .

類似化合物との比較

Similar Compounds

Bis(2-ethylhexyl) Phthalate (DEHP): A commonly used plasticizer with similar applications but without deuterium labeling.

Dibutyl Phthalate (DBP): Another plasticizer with a shorter alkyl chain.

Diisobutyl Phthalate (DiBP): Similar to DBP but with branched alkyl chains .

Uniqueness

The primary uniqueness of Bis(2-butoxyethyl) Phthalate-d4 lies in its deuterium labeling. This feature makes it invaluable in research applications where precise tracking and quantification are required. The deuterium atoms provide a distinct mass difference, allowing for easy differentiation from non-labeled compounds in analytical studies .

生物活性

Bis(2-butoxyethyl) phthalate-d4 (DBEP-d4) is a deuterated derivative of the compound bis(2-butoxyethyl) phthalate (DBEP), which is widely used as a plasticizer in various industrial applications. Understanding the biological activity of DBEP-d4 is essential due to its potential implications in environmental health and safety, as well as its effects on human health.

- Chemical Formula: CHO

- Molecular Weight: 366.4486 g/mol

- CAS Registry Number: 117-83-9

Biological Activity Overview

Research indicates that phthalates, including DBEP and its isotopes, exhibit various biological activities, including antimicrobial, insecticidal, and potential endocrine-disrupting effects. The following sections detail specific findings related to DBEP-d4.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of phthalates. For instance, research documented the antibacterial effects of DBEP against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent .

Table 1: Antibacterial Activity of DBEP-d4

| Bacterial Strain | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 150 |

| P. aeruginosa | 18 | 200 |

Insecticidal Activity

DBEP-d4 has also been studied for its larvicidal effects against mosquito larvae, particularly Culex quinquefasciatus. The compound showed a low lethal concentration (LC) after 72 hours of exposure, indicating strong insecticidal properties.

Table 2: Larvicidal Activity of DBEP-d4

| Exposure Time (h) | LC (ppm) |

|---|---|

| 24 | 186.11 |

| 48 | 108.66 |

| 72 | 67.03 |

Acetylcholinesterase Inhibition

One significant finding regarding the biological activity of DBEP-d4 is its role in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to neurotoxic effects, which raises concerns regarding the safety of compounds like DBEP in consumer products.

Figure 1: AChE Inhibition Percentage at Different Concentrations

- Concentration vs. Inhibition : The study reported inhibition percentages ranging from 29% to over 75% at varying concentrations (50 to 250 ppm), suggesting a dose-dependent relationship .

Case Studies and Environmental Impact

Phthalates, including DBEP-d4, have been detected in various environmental matrices, raising concerns about their bioaccumulation and potential effects on wildlife and human health. For example, a study showed that elevated levels of phthalates in water sources correlated with increased incidences of reproductive health issues in local populations .

特性

IUPAC Name |

bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJNODIWQEOAI-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334585 | |

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398065-96-7 | |

| Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。